molecular formula C14H11N3O2 B8288138 1-benzyl-4-nitro-1H-indazole

1-benzyl-4-nitro-1H-indazole

Cat. No. B8288138
M. Wt: 253.26 g/mol
InChI Key: CORAVBWSIRXYHF-UHFFFAOYSA-N
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Description

1-benzyl-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-4-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-4-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-benzyl-4-nitro-1H-indazole

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-benzyl-4-nitroindazole

InChI

InChI=1S/C14H11N3O2/c18-17(19)14-8-4-7-13-12(14)9-15-16(13)10-11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

CORAVBWSIRXYHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-nitro-1H-indazole (0.500 g, 3.06 mmol) in acetone (0.4M, 7.5 mL) cooled to 0° C. was added KOH (0.258 g, 4.60 mmol). After 15 minutes at 0° C., (bromomethyl)benzene (0.400 mL, 3.37 mmol) was added. The reaction mixture was allowed to stir at ambient temperature overnight. The reaction mixture was concentrated under reduced pressure and the residue was purified by column chromatography (50% EtOAc/hexanes) providing 256 mg (33%) of the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.258 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three
Yield
33%

Synthesis routes and methods II

Procedure details

4-Nitro-1H-indazole (1.00 g; 6.13 mmol), benzyl bromide (1.15 g; 6.74 mmol) and potassium carbonate (1.69 g; 12.3 mmol) were mixed with DMF (15 mL) and stirred at ambient temperature under nitrogen for 16 hours. The reaction mixture was added to water (50 mL) and extracted into ethyl acetate. The combined extracted were dried (sodium sulfate), filtered and evaporated under reduced pressure to give a brown solid. The material was purified by silica gel chromatography eluting with hexane/ethyl acetate (20:1 to 10:1 to 5:1). The first component to elute was the desired regioisomer, which was obtained as a yellow solid (730 mg). The other regioisomer was the second component to elute (650 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Nitro-1H-indazole (1.0 g, 6.13 mmol) and potassium carbonate (1.69 g, 12.3 mmol) were added to DMF and stirred at room temperature overnight. Water (50 mL) was added and the product was extracted with ethyl acetate and dried over magnesium sulfate. Crude, brown solid was purified on silica gel using hexanes/ethyl acetate. First isolated peak (730 mg) was the desired 1-benzyl regio-isomer, as confirmed by NMR.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 4-nitro-1H-indazole (1.00 g; 6.13 mmol) in dry DMF (15 mL) under an atmosphere of dry nitrogen was added potassium carbonate (1.69 g; 12.3 mmol) and benzyl bromide (1.15 g; 6.74 mmol). The mixture was stirred at ambient temperature for 24 hours. Water (50 mL) was added and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over sodium sulfate and filtered. The solvent was removed under reduced pressure to give a brown solid which was a mixture of two regioisomers. The desired isomer was separated by chromatography on silica (Biotage SNAP column, 100 g), eluting with hexane/ethyl acetate (20:1 to 10:1 to 5:1). The desired (N1) regioisomer was the first to elute. The fractions containing the desired product were evaporated under reduced pressure to give 1-benzyl-4-nitro-1H-indazole (730 mg) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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